(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid: is a fluorinated cyclohexane derivative with a trifluoroethyl group attached to the second carbon and a carboxylic acid group at the first carbon
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexane or cyclohexene as the starting material.
Functionalization: The cyclohexane ring is functionalized through halogenation or hydroxylation to introduce reactive sites.
Trifluoroethylation: The trifluoroethyl group is introduced using reagents like trifluoroethanol or trifluoroethyl halides under suitable reaction conditions.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.
Continuous Flow Synthesis: Advanced methods may employ continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: Reduction reactions can be performed on the trifluoroethyl group, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to biological effects.
Pathways Involved: The exact pathways depend on the specific application but may include metabolic pathways or signaling cascades.
Comparison with Similar Compounds
(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid: is compared with similar compounds such as:
(1R,2S)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid: Differing in stereochemistry.
2-(2,2,2-Trifluoroethyl)cyclohexanecarboxylic acid: Lacking the chiral centers.
Cyclohexane-1-carboxylic acid: Without the trifluoroethyl group.
Properties
IUPAC Name |
(1R,2R)-2-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)5-6-3-1-2-4-7(6)8(13)14/h6-7H,1-5H2,(H,13,14)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKJNODULASDFT-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.